

Assessing the Accuracy of Entrectinib-d4 as an Internal Standard: A Comparative Guide

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Compound of Interest

Compound Name: *Entrectinib-d4*

Cat. No.: *B15136519*

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For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for the accurate quantification of therapeutic agents in biological matrices. This guide provides an objective comparison of **Entrectinib-d4**'s performance as an internal standard against other alternatives, supported by experimental data and detailed methodologies.

An ideal internal standard (IS) should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. A stable isotope-labeled version of the analyte, such as **Entrectinib-d4**, is often considered the "gold standard" due to its similar physicochemical properties. This guide evaluates this claim by comparing its performance against two other internal standards used in the bioanalysis of Entrectinib: Quizartinib and Carbamazepine.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data from validated bioanalytical methods, offering a clear comparison of the accuracy and precision achieved with each internal standard.

Table 1: Performance of **Entrectinib-d4** as an Internal Standard

Quality Control Sample	Spiked Concentration (ng/mL)	Mean Measured Concentration (ng/mL)	Accuracy (%)	Intra-day RSD (%)	Inter-day RSD (%)
LLOQ	1	0.98	98.0	4.1	5.2
LQC	3	2.95	98.3	3.5	4.1
MQC	10	10.12	101.2	2.8	3.4
HQC	18	17.88	99.3	2.1	2.9

Data sourced from a study on the bioanalytical method development and validation of Entrectinib in rat plasma.[1]

Table 2: Performance of Quizartinib as an Internal Standard

Quality Control Sample	Nominal Concentration (ng/mL)	Intra-day Accuracy (%)	Inter-day Accuracy (%)	Intra-day Precision (% RSD)	Inter-day Precision (% RSD)
LLOQ	0.5	89.66	83.82	11.56	6.42
LQC	1.5	82.24	90.97	3.64	11.70
MQC	400	85.35	84.72	8.41	10.32
HQC	800	86.13	86.44	7.32	9.54

Data from a study on the development and validation of a UPLC-MS/MS method for Entrectinib quantification in plasma.[2][3]

Table 3: Performance of Carbamazepine as an Internal Standard

Parameter	Performance Range
Intra-day Precision (% RSD)	6.3 - 12.9%
Inter-day Precision (% RSD)	2.6 - 6.9%
Accuracy (% Bias)	0.5 - 11.6%

Data from a study on the quantification and pharmacokinetic study of Entrectinib in rat plasma using UPLC-MS/MS.[4]

Experimental Protocols: A Look Under the Hood

Detailed methodologies are crucial for understanding the context of the presented data. Below are the experimental protocols for the key experiments cited.

Method 1: Entrectinib Quantification using Entrectinib-d4 as Internal Standard[1]

1. Sample Preparation:

- A protein precipitation method was used for the extraction.
- To 100 μL of plasma, 10 μL of **Entrectinib-d4** internal standard solution (1 $\mu\text{g}/\text{mL}$) was added.
- The mixture was vortexed, and then 200 μL of acetonitrile was added to precipitate the proteins.
- After vortexing and centrifugation, the supernatant was collected for analysis.

2. Liquid Chromatography:

- System: Waters Alliance HPLC system with a quaternary gradient pump.
- Column: Luna C18 (250 x 4.6 mm, 5 μm).
- Mobile Phase: 0.1% Formic acid and Acetonitrile (70:30 v/v).

- Flow Rate: 1.0 mL/min.
3. Mass Spectrometry:
- System: Tandem mass spectrometer with an electrospray ionization (ESI) source.
 - Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
 - MRM Transitions:
 - Entrectinib: 560.6 -> 475.1 m/z
 - **Entrectinib-d4**: 580.6 -> 496.3 m/z

Method 2: Entrectinib Quantification using Quizartinib as Internal Standard

1. Sample Preparation:

- A liquid-liquid extraction method was employed.
- To 100 μ L of plasma, 25 μ L of Quizartinib internal standard solution (100 ng/mL) was added.
- The sample was vortexed, and 500 μ L of methyl tert-butyl ether was added for extraction.
- After vortexing and centrifugation, the organic layer was transferred and evaporated to dryness.
- The residue was reconstituted in the mobile phase for injection.

2. Liquid Chromatography:

- System: UPLC-MS/MS.
- Column: Not specified in the provided abstract.
- Mobile Phase: Not specified in the provided abstract.
- Flow Rate: Not specified in the provided abstract.

3. Mass Spectrometry:

- System: Tandem mass spectrometer with an ESI source.
- Detection: MRM in positive ion mode.
- MRM Transitions:
 - Entrectinib: 561.23 → 435.1 m/z
 - Quizartinib: 561.19 → 114.1 m/z

Method 3: Entrectinib Quantification using Carbamazepine as Internal Standard

1. Sample Preparation:

- A simple protein precipitation method was utilized.
- To the plasma sample, acetonitrile containing Carbamazepine as the internal standard was added.
- The mixture was vortexed and centrifuged to precipitate proteins.
- The supernatant was injected into the UPLC-MS/MS system.

2. Liquid Chromatography:

- System: UPLC-MS/MS.
- Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 μm).
- Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
- Flow Rate: Not specified in the provided abstract.

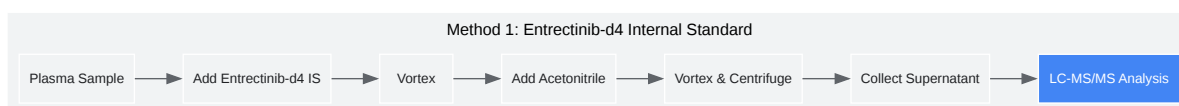
3. Mass Spectrometry:

- System: Tandem mass spectrometer with an ESI source.

- Detection: MRM in positive ion mode.
- MRM Transitions: Not specified in the provided abstract.

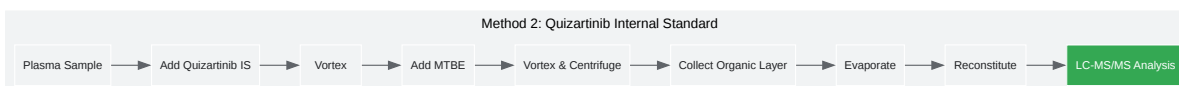
Mandatory Visualization: Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for each of the described bioanalytical methods.



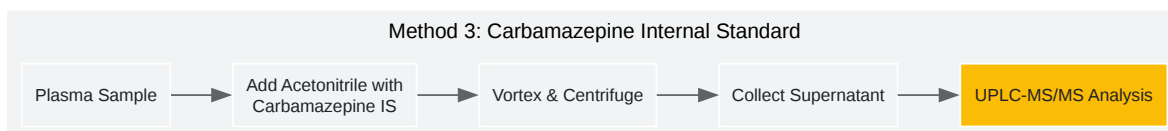
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Caption: Experimental workflow for Entrectinib quantification using **Entrectinib-d4**.



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Caption: Experimental workflow for Entrectinib quantification using Quizartinib.



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Caption: Experimental workflow for Entrectinib quantification using Carbamazepine.

Conclusion: Evaluating Entrectinib-d4's Accuracy

The data presented demonstrates that **Entrectinib-d4** serves as a highly accurate and precise internal standard for the quantification of Entrectinib. The use of a stable isotope-labeled internal standard generally results in excellent performance, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. The low relative standard deviation (RSD) values for both intra- and inter-day precision, as well as the high accuracy, support its suitability.

While the methods using Quizartinib and Carbamazepine also show acceptable performance within the typical validation limits for bioanalytical methods, the use of a structurally analogous but non-isotopically labeled internal standard (Quizartinib) or a structurally different compound (Carbamazepine) can introduce a higher potential for variability in extraction recovery and matrix effects compared to a stable isotope-labeled standard.

In conclusion, for researchers seeking the highest level of accuracy and precision in the bioanalysis of Entrectinib, the use of **Entrectinib-d4** as an internal standard is strongly recommended. Its performance, as evidenced by the presented data, aligns with the best practices in quantitative bioanalysis.

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